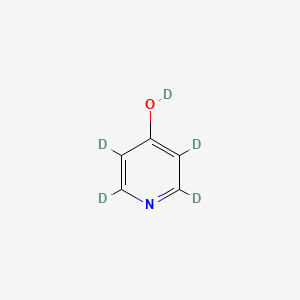
Acide 4-acétyl-3-fluorobenzoïque
Vue d'ensemble
Description
4-Acetyl-3-fluorobenzoic acid is a fluorinated aromatic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetyl group at the fourth position and a fluorine atom at the third position on the benzene ring
Applications De Recherche Scientifique
4-Acetyl-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
Target of Action
Similar compounds, such as fluorobenzoates, have been studied for their interaction with various enzymes and proteins .
Mode of Action
It’s known that fluorobenzoates can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the activity of the target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
It’s known that fluorobenzoates can be metabolized by microorganisms, impacting various biochemical pathways . For instance, benzoate-1,2-dioxygenase attack on 4-fluorobenzoic acid can yield 4-fluorocatechol and subsequently 3-fluoromuconic acid .
Pharmacokinetics
A study on the metabolism of 4-fluorobenzoic acid in rats showed that the compound and its potential metabolites could be detected in blood samples collected at various time points after administration .
Result of Action
The compound’s potential to undergo various reactions at the benzylic position could lead to changes in cellular processes .
Analyse Biochimique
Biochemical Properties
4-Acetyl-3-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 4-Acetyl-3-fluorobenzoic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and binding pockets of proteins .
Cellular Effects
4-Acetyl-3-fluorobenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 4-Acetyl-3-fluorobenzoic acid can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 4-Acetyl-3-fluorobenzoic acid involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and toxicity. Additionally, 4-Acetyl-3-fluorobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetyl-3-fluorobenzoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term exposure to 4-Acetyl-3-fluorobenzoic acid in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability, proliferation, and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Acetyl-3-fluorobenzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Acetyl-3-fluorobenzoic acid can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
4-Acetyl-3-fluorobenzoic acid is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. The interaction of 4-Acetyl-3-fluorobenzoic acid with metabolic enzymes can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 4-Acetyl-3-fluorobenzoic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), affecting its uptake and efflux from cells. Additionally, binding to proteins such as albumin can influence its distribution within the body, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 4-Acetyl-3-fluorobenzoic acid can influence its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications may direct 4-Acetyl-3-fluorobenzoic acid to these compartments, affecting its biological activity and the overall cellular response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-3-fluorobenzoic acid typically involves the introduction of the acetyl and fluorine groups onto the benzene ring. One common method is the Friedel-Crafts acylation reaction, where fluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of 4-acetyl-3-fluorobenzoic acid may involve more efficient and scalable methods. These could include continuous flow processes and the use of alternative catalysts to improve yield and reduce production costs. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 4-Carboxy-3-fluorobenzoic acid.
Reduction: 4-(1-Hydroxyethyl)-3-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Acetylbenzoic acid: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.
3-Fluorobenzoic acid:
4-Fluorobenzoic acid: Similar to 4-acetyl-3-fluorobenzoic acid but without the acetyl group, leading to different chemical behavior and uses.
Uniqueness: 4-Acetyl-3-fluorobenzoic acid is unique due to the combined presence of both the acetyl and fluorine groups, which confer distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the acetyl group provides a reactive site for further chemical modifications.
Propriétés
IUPAC Name |
4-acetyl-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEHVKSKTXMKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1411341.png)
![4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1411343.png)







